molecular formula C13H19NO4 B7116031 1-[(1R,5S)-bicyclo[3.1.0]hexane-3-carbonyl]-3-methoxypyrrolidine-3-carboxylic acid

1-[(1R,5S)-bicyclo[3.1.0]hexane-3-carbonyl]-3-methoxypyrrolidine-3-carboxylic acid

Cat. No.: B7116031
M. Wt: 253.29 g/mol
InChI Key: BELRAIZLPUWBDC-HMKSTLMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1R,5S)-bicyclo[310]hexane-3-carbonyl]-3-methoxypyrrolidine-3-carboxylic acid is a compound characterized by its unique bicyclic structure and functional groups

Properties

IUPAC Name

1-[(1R,5S)-bicyclo[3.1.0]hexane-3-carbonyl]-3-methoxypyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-18-13(12(16)17)2-3-14(7-13)11(15)10-5-8-4-9(8)6-10/h8-10H,2-7H2,1H3,(H,16,17)/t8-,9+,10?,13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELRAIZLPUWBDC-HMKSTLMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(C1)C(=O)C2CC3CC3C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(CCN(C1)C(=O)C2C[C@H]3C[C@H]3C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves the formation of the bicyclo[3.1.0]hexane moiety followed by the introduction of the carbonyl and methoxypyrrolidine groups. A common approach might involve Diels-Alder reactions to form the bicyclic structure, followed by acylation and methoxylation steps.

Industrial Production Methods: : In an industrial setting, large-scale synthesis would prioritize cost-efficiency and yield. Catalysts and optimized reaction conditions would be utilized to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions including:

  • Oxidation: : Potential oxidation of the methoxy group.

  • Reduction: : Reduction of the carbonyl group.

  • Substitution: : Nucleophilic substitution on the pyrrolidine ring.

Common Reagents and Conditions: : Reagents such as oxidizing agents (e.g., potassium permanganate) for oxidation, reducing agents (e.g., lithium aluminium hydride) for reduction, and nucleophiles for substitution are commonly used.

Major Products: : The major products depend on the specific reactions undertaken. Oxidation may yield a hydroxyl derivative, while reduction might lead to a secondary alcohol. Substitution could result in various substituted pyrrolidines.

Scientific Research Applications

This compound is valuable in:

  • Chemistry: : As a starting material or intermediate in organic synthesis.

  • Biology: : Potential as a bioactive molecule in various biochemical assays.

  • Medicine: : Possible therapeutic applications owing to its unique structure and biological activity.

  • Industry: : Used in the synthesis of advanced materials or specialty chemicals.

Mechanism of Action

Mechanism: : The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. Its mechanism involves binding to these targets, potentially inhibiting or activating their function, leading to downstream biological effects.

Molecular Targets and Pathways: : Exact targets and pathways depend on the specific application but may include enzymes involved in metabolic pathways or receptors in signal transduction.

Comparison with Similar Compounds

Comparison: : Compared to other compounds with similar bicyclic structures, 1-[(1R,5S)-bicyclo[3.1.0]hexane-3-carbonyl]-3-methoxypyrrolidine-3-carboxylic acid stands out due to its unique combination of a bicyclic core and functionalized pyrrolidine ring.

Similar Compounds

  • 1-[(1R,2S)-bicyclo[2.2.1]heptane-2-carbonyl]-3-methoxypyrrolidine-3-carboxylic acid

  • 1-[(1R,6S)-bicyclo[3.1.1]heptane-3-carbonyl]-3-methoxypyrrolidine-3-carboxylic acid

Each of these compounds has unique features and reactivities, making them valuable in their own right.

Hopefully this article gives you a clear and comprehensive understanding of 1-[(1R,5S)-bicyclo[310]hexane-3-carbonyl]-3-methoxypyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.